2-Methyl-1,3-dioxolane-2-carboxylic acid
Overview
Description
Scientific Research Applications
Antiviral and Anticancer Drug Synthesis
2-Methyl-1,3-dioxolane-2-carboxylic acid derivatives, particularly dioxolane nucleosides, are significant in the synthesis of antiviral and anticancer drugs. The synthesis process is complex, requiring control over the stereochemistry of the dioxolane ring. Proteases like α-chymotrypsin and bovine pancreatic protease have been found to selectively hydrolyze diastereomers of certain dioxolane derivatives, simplifying the separation process in drug synthesis (Janes, Cimpoia, & Kazlauskas, 1999).
Synthesis of Non-Racemic Carboxylic Acid Derivatives
This compound is used in the synthesis of non-racemic 1-hydroxycycloalkene-1-carboxylic-acid derivatives. A method involving double enolate alkylation and ring-closing metathesis has been demonstrated to effectively synthesize these derivatives, showcasing the flexibility of dioxolane-based compounds in organic synthesis (Rapado, Bulugahapitiya, & Renaud, 2000).
Preparation of Alkoxy Carboxylic Acids
The compound plays a role in the preparation of 2-alkoxy carboxylic acids. Methods involving reductive ring opening of 1,3-dioxolan-4-ones have been developed, allowing for the production of these acids without loss of optical purity (Winneroski & Xu, 2004).
Antimicrobial Applications
1,3-Dioxolane derivatives, synthesized from L-tartaric acid, have been shown to possess antifungal and antibacterial activities. These derivatives are characterized using various spectroscopic techniques and tested against different strains of bacteria and fungi, highlighting their potential in antimicrobial applications (Begum et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound is involved in the photocatalytic synthesis of 1,3-dioxacyclanes . More studies are required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound is part of a collection of unique chemicals for early discovery researchers , and its role in biochemical pathways needs further investigation.
Result of Action
As a unique chemical provided for early discovery researchers , more studies are needed to describe the effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-dioxolane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in acetalization and ketalization reactions, which are catalyzed by enzymes such as acetalases and ketalases . These interactions are crucial for the formation of stable cyclic structures, which can influence the stability and reactivity of other biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling molecules, leading to alterations in cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under neutral and basic conditions but may degrade under acidic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . This compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution patterns are essential for understanding its effects on different cell types and tissues.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-methyl-1,3-dioxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305590 | |
Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5736-04-9 | |
Record name | NSC171205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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